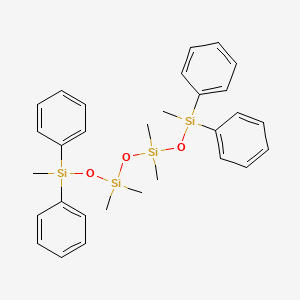
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane is an organosilicon compound with the molecular formula C30H38O3Si4. It is characterized by the presence of four silicon atoms, each bonded to phenyl and methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane typically involves the reaction of chlorosilanes with phenyl and methyl groups under controlled conditions. One common method includes the use of a salt solution in tetrahydrofuran (THF) and a solution of chlorosilane in THF, which are added simultaneously with vigorous stirring and cooling to -60°C . Industrial production methods may vary, but they generally follow similar principles of controlled reactions involving chlorosilanes and appropriate solvents.
Analyse Des Réactions Chimiques
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other siloxane derivatives.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to form stable siloxane bonds, which contribute to its structural integrity and reactivity. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane can be compared with other similar compounds such as:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but lacks the phenyl groups, making it less complex and with different reactivity.
1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol: This compound contains hydroxyl groups, which can lead to different chemical properties and applications.
The uniqueness of this compound lies in its combination of phenyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
6904-66-1 |
|---|---|
Formule moléculaire |
C30H38O3Si4 |
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
[dimethyl-[methyl(diphenyl)silyl]oxysilyl]oxy-dimethyl-[methyl(diphenyl)silyl]oxysilane |
InChI |
InChI=1S/C30H38O3Si4/c1-34(2,32-36(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)31-35(3,4)33-37(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clé InChI |
HNGWDEQHOJWGBN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)


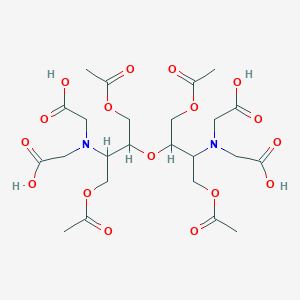
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
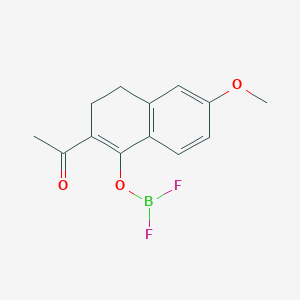
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
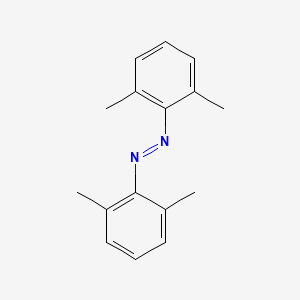
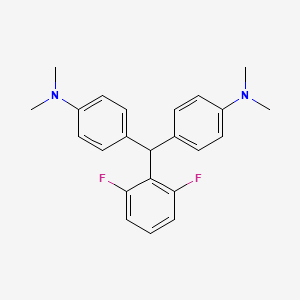
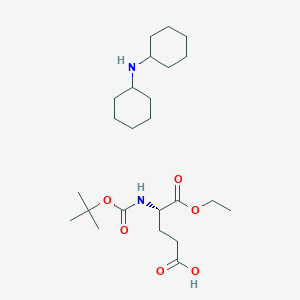
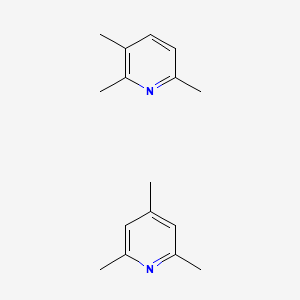
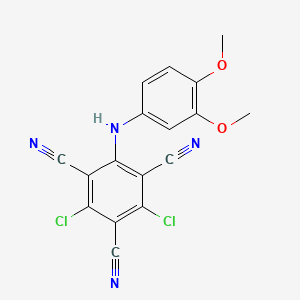
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
